molecular formula C12H9N3O4 B11695518 3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide

3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide

Katalognummer: B11695518
Molekulargewicht: 259.22 g/mol
InChI-Schlüssel: WEWNWZLTYYBZTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group attached to a furan ring, which is further connected to a benzamide moiety through a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide typically involves the condensation reaction between 5-nitro-2-furaldehyde and 3-aminobenzamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially undergoing reduction to form reactive intermediates that can interact with cellular components. The compound may inhibit specific enzymes or disrupt cellular pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzoic acid
  • 3-methyl-1-{[(E)-(5-nitro-2-furyl)methylidene]amino}-2,4-imidazolidinedione
  • 1-{[(E)-(5-nitro-2-thienyl)methylidene]amino}-2,4-imidazolidinedione

Uniqueness

3-{[(E)-(5-nitro-2-furyl)methylidene]amino}benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a nitro-furan moiety with a benzamide group makes it particularly interesting for various applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C12H9N3O4

Molekulargewicht

259.22 g/mol

IUPAC-Name

3-[(5-nitrofuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C12H9N3O4/c13-12(16)8-2-1-3-9(6-8)14-7-10-4-5-11(19-10)15(17)18/h1-7H,(H2,13,16)

InChI-Schlüssel

WEWNWZLTYYBZTA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)N=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.